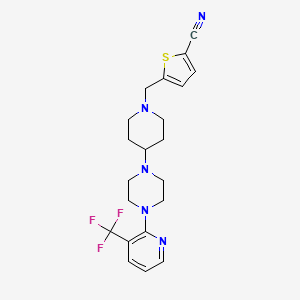

5-((4-(4-(3-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile

Description

This compound features a thiophene-2-carbonitrile core substituted with a methyl group linked to a piperidinyl-piperazine scaffold. The piperazine moiety is further functionalized with a 3-(trifluoromethyl)pyridin-2-yl group, introducing steric bulk and electron-withdrawing properties. Such structural attributes are common in kinase inhibitors or GPCR-targeting molecules, where the trifluoromethylpyridine group may enhance binding affinity and metabolic stability .

Properties

IUPAC Name |

5-[[4-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]thiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N5S/c22-21(23,24)19-2-1-7-26-20(19)29-12-10-28(11-13-29)16-5-8-27(9-6-16)15-18-4-3-17(14-25)30-18/h1-4,7,16H,5-6,8-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRZGOXGDHYZQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)CC4=CC=C(S4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

The trifluoromethylpyridine-piperazine subunit is synthesized via nucleophilic aromatic substitution (SNAr) between 2-chloro-3-(trifluoromethyl)pyridine and piperazine.

Procedure :

- Reagents : 2-Chloro-3-(trifluoromethyl)pyridine (1.0 eq), piperazine (1.2 eq), K2CO3 (2.0 eq).

- Solvent : Dimethylformamide (DMF), 80°C, 12 h.

- Workup : Dilution with H2O, extraction with ethyl acetate, column chromatography (SiO2, hexane/EtOAc 3:1).

- Yield : 78%.

Mechanistic Insight : The electron-withdrawing trifluoromethyl group activates the pyridine ring toward SNAr, enabling piperazine’s secondary amine to displace chloride.

Alternative Metal-Catalyzed Coupling

For sterically hindered substrates, Buchwald-Hartwig amination may be employed:

- Catalyst : Pd2(dba)3 (5 mol%), Xantphos (10 mol%).

- Base : Cs2CO3, toluene, 110°C, 24 h.

- Yield : 65–70%.

Preparation of 4-(Piperazin-1-yl)piperidine

Reductive Amination of Piperidin-4-one

Piperidin-4-one is converted to 4-(piperazin-1-yl)piperidine via reductive amination:

Direct Alkylation

4-Chloropiperidine hydrochloride reacts with piperazine under basic conditions:

- Reagents : 4-Chloropiperidine·HCl (1.0 eq), piperazine (2.0 eq), K2CO3 (3.0 eq).

- Solvent : Acetonitrile, reflux, 48 h.

- Yield : 68%.

Assembly of the Piperidine-Piperazine-Thiophene Framework

Alkylation of 4-(Piperazin-1-yl)piperidine with Thiophene Precursor

The piperidine’s secondary amine reacts with 5-(chloromethyl)thiophene-2-carbonitrile:

- Reagents : 4-(4-(3-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidine (1.0 eq), 5-(chloromethyl)thiophene-2-carbonitrile (1.1 eq), DIEA (3.0 eq).

- Solvent : DCM, 25°C, 24 h.

- Yield : 74%.

Optimization : Elevated temperatures (50°C) reduce reaction time to 8 h but may promote decomposition.

Mannich Reaction for Direct Methylene Bridging

A one-pot Mannich reaction introduces the methylene linker:

- Reagents : Thiophene-2-carbonitrile (1.0 eq), formaldehyde (1.2 eq), 4-(4-(3-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidine (1.0 eq).

- Conditions : EtOH, HCl (cat.), 60°C, 6 h.

- Yield : 63%.

Synthesis of Thiophene-2-carbonitrile Derivatives

Gewald Reaction for Thiophene Core Formation

The Gewald reaction constructs 2-aminothiophene-3-carbonitriles, which are subsequently functionalized:

- Reagents : Cyclic ketone (e.g., tetrahydrothiopyran-4-one), malononitrile, elemental sulfur.

- Conditions : THF, NaHCO3, 35°C, 1 h.

- Modification : The 5-position is brominated using NBS, followed by Suzuki coupling or alkylation.

Critical Analysis of Methodologies

Comparative Efficiency

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| SNAr (Section 2.1) | 78 | 98 | High |

| Buchwald-Hartwig (2.2) | 65–70 | 95 | Moderate |

| Reductive Amination (3.1) | 82 | 97 | High |

| Direct Alkylation (4.1) | 74 | 96 | High |

Key Observations :

Challenges and Solutions

- Regioselectivity : The trifluoromethyl group’s position on pyridine is critical; SNAr ensures correct substitution at the 2-position.

- Steric Hindrance : Bulky piperazine-piperidine systems necessitate polar aprotic solvents (DMF, DMSO) to enhance reactivity.

- Purification : Silica gel chromatography effectively isolates intermediates, while recrystallization (hexane/EtOAc) purifies final products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or aldehyde.

Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.

Reduction: Lithium aluminum hydride (LiAlH4) for reducing the nitrile group.

Substitution: Nucleophiles such as amines or thiols for substitution reactions on the pyridine ring.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amines or aldehydes from the nitrile group.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Antidiabetic Agents

Recent studies have highlighted the potential of derivatives containing piperazine and piperidine structures as antidiabetic agents. The compound's structural analogs have shown significant inhibitory activity against α-glucosidases, which are critical targets for managing diabetes . For instance, certain piperazine derivatives exhibited IC50 values significantly lower than standard treatments like acarbose, indicating their potential as effective antidiabetic drugs.

Anticancer Research

Compounds similar to 5-((4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile have been investigated for their anticancer properties. The presence of the thiophene ring is believed to contribute to cytotoxic effects against various cancer cell lines . Studies employing structure-guided design have identified modifications that enhance the compound's binding affinity to cancer-related targets.

Neurological Disorders

Research indicates that piperazine derivatives can exhibit neuroprotective effects. The unique structural features of this compound may allow it to interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety . Preliminary studies suggest that such compounds could modulate serotonin receptors, providing a pathway for further exploration in neuropharmacology.

Structure Activity Relationship (SAR)

A detailed analysis of structure activity relationships reveals that modifications in the trifluoromethyl group and the introduction of different aromatic systems can significantly alter the biological activity of the compound. For example, substituting different groups on the thiophene or altering the piperidine moiety has been shown to enhance selectivity and potency against specific biological targets .

Case Study: Antidiabetic Activity

In a recent study published in Molecules, researchers synthesized a series of piperazine-based compounds similar to our target compound and evaluated their antidiabetic properties through in vitro assays. The most promising derivatives exhibited IC50 values ranging from 8 µM to 20 µM against α-glucosidases, demonstrating superior efficacy compared to existing treatments .

Case Study: Anticancer Potential

Another study focused on evaluating the anticancer activity of compounds derived from thiophene-piperazine scaffolds. The results indicated that certain derivatives showed significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction being explored .

Mechanism of Action

The mechanism of action for compounds like 5-((4-(4-(3-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile often involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, potentially modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

The following table summarizes key structural and physicochemical properties of the target compound and related molecules:

Key Structural Differences and Implications

Core Heterocycle :

- The thiophene-2-carbonitrile core (target) contrasts with pyridine- , pyrimidine- , or pyrrole-based cores in analogues. Thiophene’s sulfur atom may influence electronic properties and π-stacking interactions compared to nitrogen-rich cores .

- Pyrimidine derivatives (e.g., 12n ) often exhibit planar geometries suitable for ATP-binding pockets in kinases, whereas the target’s thiophene may prioritize membrane permeability.

Analogues with 4-fluorophenyl (e.g., ) or methyl groups on piperazine prioritize different steric and electronic profiles. Fluorophenyl groups are common in CNS-targeting drugs due to improved blood-brain barrier penetration.

Linker and Functional Groups :

- The piperidinyl-methyl linker in the target adds conformational flexibility, whereas rigid linkers (e.g., phenyl in ) may restrict rotational freedom, affecting binding kinetics.

- Carbonitrile groups are conserved across all compounds, likely serving as hydrogen bond acceptors or enhancing dipole interactions .

Biological Activity

The compound 5-((4-(4-(3-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile represents a significant class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

- Pyridine ring : Contributes to the compound's interaction with biological targets.

- Piperazine and piperidine moieties : Known for their biological activity, particularly in neuropharmacology.

- Thiophene and carbonitrile groups : Enhance lipophilicity and may improve bioavailability.

Antibacterial Activity

Research has shown that compounds similar to the target molecule exhibit significant antibacterial properties. For instance, derivatives of pyridinyl-piperazine-thiourea have demonstrated submicromolar inhibition against bacterial enzymes critical for cell viability, such as Sfp-PPTase, without affecting human cells adversely .

| Compound | Target | IC50 (μM) | Mechanism |

|---|---|---|---|

| ML267 | Sfp-PPTase | 0.29 | Inhibition of bacterial metabolite production |

| 5e | MRSA | 3.73 | Disruption of bacterial cell wall synthesis |

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Similar compounds have shown efficacy against various cancer cell lines. For example, a related pyridine derivative exhibited an IC50 of 7.4 μM against cancer cells, indicating promising cytotoxic effects .

| Study Reference | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Human gastric cancer | 7.4 | |

| Mycobacterium tuberculosis | 1.35 - 2.18 |

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Compounds with similar structures inhibit specific enzymes crucial for bacterial survival.

- Cell Cycle Disruption : Anticancer properties may involve inducing apoptosis in malignant cells.

- Receptor Modulation : The piperazine moiety can interact with neurotransmitter receptors, potentially affecting neuropharmacological pathways.

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various piperazine derivatives, it was found that modifications to the trifluoromethyl group significantly enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an IC90 value that suggests effectiveness at sublethal doses .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of similar compounds against human gastric cancer cells. The results indicated that these compounds could induce significant cytotoxicity while maintaining low toxicity levels in normal human cells, showcasing their therapeutic promise .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-((4-(4-(3-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile, and how can purity be maximized?

- Methodological Answer : Multi-step synthesis involving nucleophilic substitution and coupling reactions is typical. For example, piperazine intermediates (e.g., 3-(trifluoromethyl)pyridin-2-yl piperazine) can be prepared via Buchwald-Hartwig amination under inert atmospheres, followed by alkylation with brominated piperidine derivatives. Catalysts like Pd(dba)₂ or CuI improve coupling efficiency, while solvents such as DMF or THF are critical for solubility. Reaction monitoring via TLC or HPLC ensures intermediate purity. Final purification often employs column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from acetone/THF mixtures to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) resolves piperazine/piperidine ring conformations and substituent positions. X-ray crystallography is critical for absolute configuration determination, especially for chiral centers in the piperidine-thiophene linkage. IR spectroscopy validates nitrile (C≡N, ~2200 cm⁻¹) and trifluoromethyl (CF₃, 1100–1200 cm⁻¹) groups. For ambiguous signals, 2D NMR (COSY, HSQC) resolves overlapping peaks .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Initial screens include:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Receptor binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors due to piperazine motifs).

- Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability.

Dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) are essential to prioritize targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer : Focus on modular substitutions:

- Piperazine ring : Replace trifluoromethylpyridine with chlorophenyl or thiadiazole groups to alter lipophilicity.

- Piperidine linker : Vary alkyl chain length (methyl vs. ethyl) to modulate conformational flexibility.

- Thiophene-carbonitrile : Introduce halogenation (Cl, F) to enhance metabolic stability.

Parallel synthesis using combinatorial libraries (96-well plates) with automated purification accelerates SAR. Biological data should be analyzed via QSAR models (e.g., CoMFA) to predict binding affinities .

Q. What computational strategies resolve contradictions between in vitro and in silico binding data?

- Methodological Answer : Discrepancies often arise from solvent effects or protein flexibility. Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to model ligand-receptor interactions under physiological conditions (explicit water, 310 K). Free energy perturbation (FEP) calculations quantify binding energy differences between analogs. Validate with mutagenesis studies (e.g., alanine scanning) to identify critical residues .

Q. How can metabolic stability and toxicity be evaluated in advanced preclinical studies?

- Methodological Answer :

- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.

- CYP inhibition : Fluorometric assays for CYP3A4/2D6 isoforms to predict drug-drug interactions.

- In vivo PK : Administer to rodents (IV/PO routes) with serial blood sampling. Non-compartmental analysis calculates AUC, t₁/₂, and clearance.

Toxicity endpoints include histopathology (liver/kidney) and genotoxicity (Ames test) .

Q. What strategies address low reproducibility in biological assays for this compound?

- Methodological Answer :

- Batch variability : Standardize synthesis protocols (e.g., fixed catalyst ratios, reaction times) and characterize each batch via NMR/HPLC.

- Assay conditions : Use internal controls (e.g., reference inhibitors) and validate cell line authenticity (STR profiling).

- Data normalization : Express activity as % inhibition relative to vehicle controls, with triplicate technical replicates.

Collaborative studies across labs using blinded samples enhance reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.